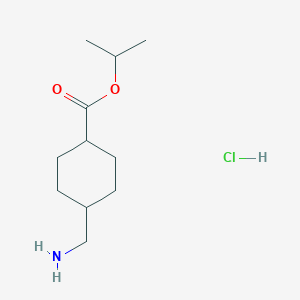![molecular formula C14H19NO B13417035 1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)
1-[(Ethylimino)phenylmethyl]cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Ethylimino)phenylmethyl]cyclopentanol is an organic compound with the molecular formula C14H19NO It is a cyclopentanol derivative, characterized by the presence of an ethylimino group attached to a phenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(Ethylimino)phenylmethyl]cyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with an appropriate ethylimino compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using advanced chemical reactors. The process may include steps such as distillation, crystallization, and purification to achieve the desired product quality. The use of automated systems and precise control of reaction parameters are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Ethylimino)phenylmethyl]cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The ethylimino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols .
Applications De Recherche Scientifique
1-[(Ethylimino)phenylmethyl]cyclopentanol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Ethylimino)phenylmethyl]cyclopentanol involves its interaction with specific molecular targets. The ethylimino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects on cellular pathways depend on its structural features and the nature of its interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.
Phenylmethylcyclopentanol: Similar structure but lacks the ethylimino group.
Ethylimino derivatives: Compounds with similar ethylimino groups but different core structures.
Uniqueness: 1-[(Ethylimino)phenylmethyl]cyclopentanol stands out due to its unique combination of a cyclopentanol core with an ethylimino-phenylmethyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
1-(N-ethyl-C-phenylcarbonimidoyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H19NO/c1-2-15-13(12-8-4-3-5-9-12)14(16)10-6-7-11-14/h3-5,8-9,16H,2,6-7,10-11H2,1H3 |
Clé InChI |
VVGRYVUSBGHPQR-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(C1=CC=CC=C1)C2(CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


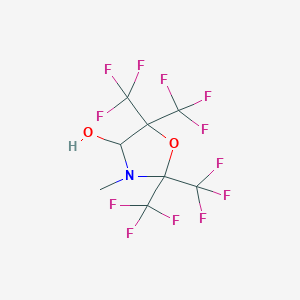
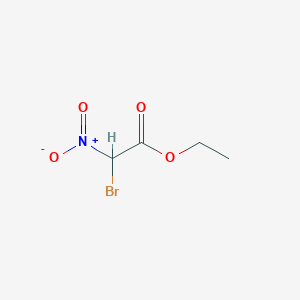
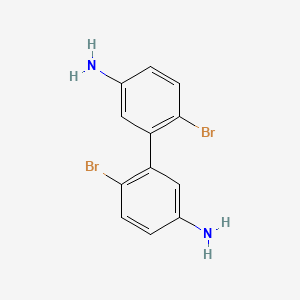

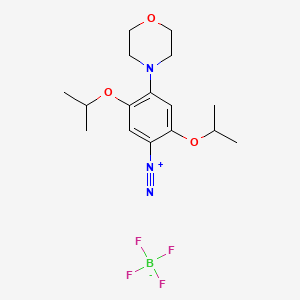
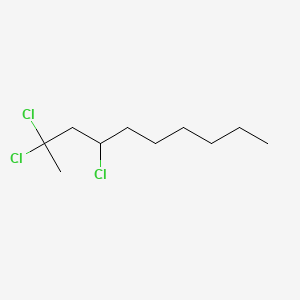
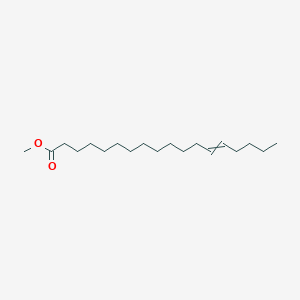
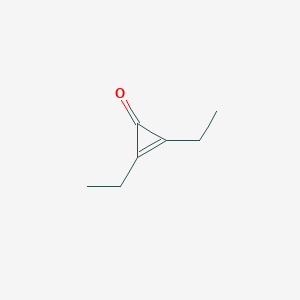
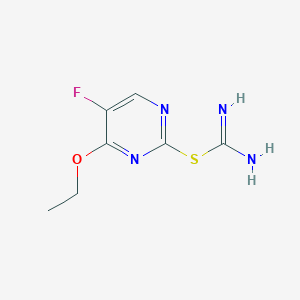
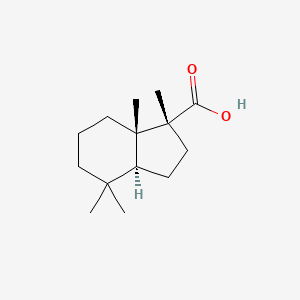
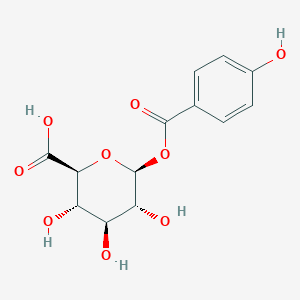
![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)
